molecular formula C26H26N6O4 B2537807 2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 1111989-84-4

2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B2537807
CAS No.: 1111989-84-4
M. Wt: 486.532
InChI Key: FESVEJKXFUQYQN-UHFFFAOYSA-N
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Description

The compound 2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide features a pyrimido[5,4-b]indole core, a bicyclic heteroaromatic system known for its pharmacological relevance. Key structural attributes include:

  • Position 3: A 3-ethyl-1,2,4-oxadiazole moiety linked via a methyl group.
  • Position 8: A methyl substituent.
  • Acetamide side chain: Connected to a 3-methoxyphenylmethyl group.

Properties

IUPAC Name

2-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O4/c1-4-21-29-23(36-30-21)14-31-15-28-24-19-10-16(2)8-9-20(19)32(25(24)26(31)34)13-22(33)27-12-17-6-5-7-18(11-17)35-3/h5-11,15H,4,12-14H2,1-3H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESVEJKXFUQYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)C)CC(=O)NCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the construction of the pyrimidoindole core, and the final coupling with the acetamide moiety.

  • Formation of the Oxadiazole Ring: : This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Construction of the Pyrimidoindole Core: : This step typically involves the condensation of an indole derivative with a suitable aldehyde or ketone, followed by cyclization and oxidation steps. Reagents such as p-toluenesulfonic acid (PTSA) and oxidizing agents like manganese dioxide (MnO2) are often used.

  • Coupling with the Acetamide Moiety: : The final step involves the coupling of the pyrimidoindole intermediate with an acetamide derivative. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole and oxadiazole rings. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reduction reactions can occur at the oxadiazole ring, leading to the formation of corresponding amines. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety. Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, MnO2

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides, bases like NaOH or KOH

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or reduced oxadiazole derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidoindole compounds exhibit significant antimicrobial properties. The specific compound under discussion has not been extensively tested for antimicrobial activity; however, related compounds have shown effectiveness against various bacterial strains.

Key Findings:

  • Antibacterial Efficacy: Compounds with structural similarities have demonstrated minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 μM against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action: The antimicrobial activity is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of pyrimidoindole derivatives has been a significant focus of research. While the specific compound has not yet been directly evaluated for anticancer properties, its structural analogs suggest promising avenues for development.

Research Insights:

  • Induction of Apoptosis: Similar compounds have shown the ability to induce apoptosis in cancer cell lines by targeting critical signaling pathways such as PI3K/AKT/mTOR .
  • Cell Cycle Arrest: Studies indicate that these compounds can block the cell cycle at the G2/M phase, leading to increased apoptosis in colorectal cancer cells .
  • Mechanisms Involved: The observed cytotoxicity is often linked to the inhibition of proteins involved in cell survival, suggesting that this compound may exhibit similar mechanisms.

Case Study 1: Antibacterial Evaluation

A recent study evaluated synthesized derivatives against multiple bacterial strains and highlighted that modifications in the indole structure significantly influenced their antibacterial efficacy. The findings suggest that optimizing these structures could lead to the development of new antibiotics.

Case Study 2: Anticancer Research

In vitro studies on related compounds have demonstrated their potential to inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression. These findings encourage further exploration of the compound's anticancer properties.

Mechanism of Action

The mechanism of action of 2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor signaling pathways involved in inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Pyrimido[5,4-b]indole Core

The following compounds share the pyrimido[5,4-b]indole scaffold but differ in substituents and biological activities:

Table 1: Structural and Functional Comparison
Compound ID Core Structure Position 3 Substituent Acetamide Group Reported Activity Source
Target Compound Pyrimido[5,4-b]indole (3-Ethyl-1,2,4-oxadiazol-5-yl)methyl N-(3-Methoxyphenylmethyl) Not explicitly stated N/A
N-[(3-Methoxyphenyl)methyl]-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-... (CAS 1111988-89-6) Pyrimido[5,4-b]indole (3-Methyl-1,2,4-oxadiazol-5-yl)methyl N-(3-Methoxyphenylmethyl) Custom synthesis (no activity data)
2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-... Pyrimido[5,4-b]indole 2-Chlorobenzyl N-(2-Fluorophenyl) Not explicitly stated
2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrimido[5,4-b]indole 3-Methyl with sulfanyl linkage N-(4-Trifluoromethoxyphenyl) Not explicitly stated
Key Observations:
  • Oxadiazole vs. Benzyl Substituents : The target compound’s 3-ethyl-oxadiazole group may enhance metabolic stability compared to halogenated benzyl groups (e.g., 2-chlorobenzyl in ), as oxadiazoles are less prone to oxidative degradation .
  • Methoxy vs. Halogenated Phenyl Groups : The 3-methoxyphenylmethyl acetamide in the target compound could improve solubility relative to fluorinated or trifluoromethoxy analogs (e.g., ), though this may reduce membrane permeability.
  • Methyl vs. Ethyl Oxadiazole : The methyl-oxadiazole analog (CAS 1111988-89-6, ) differs only in alkyl chain length, which may slightly alter lipophilicity and binding kinetics.

Heterocyclic Acetamide Derivatives with Reported Bioactivity

Compounds outside the pyrimidoindole family but sharing acetamide and heterocyclic motifs provide additional context:

Table 2: Bioactive Acetamide Derivatives
Compound ID Core Structure Key Substituents Activity Source
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) Indole-oxadiazole Indole-3-ylmethyl, sulfanyl linker Enzyme inhibition
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole-furan Furan-triazole, sulfanyl linker Anti-exudative (compared to diclofenac)
Key Observations:
  • Sulfanyl Linkers : The sulfanyl group in compound 8g and triazole derivatives correlates with enzyme inhibition or anti-inflammatory activity, suggesting that similar modifications in the target compound could enhance target engagement.
  • Oxadiazole vs. Triazole : The target’s 1,2,4-oxadiazole may offer greater metabolic stability than 1,3,4-oxadiazoles due to reduced ring strain .

Hypothesized Pharmacological Implications

While direct activity data for the target compound is unavailable, structural comparisons suggest:

Selectivity : The ethyl-oxadiazole and methoxyphenyl groups may confer selectivity for targets sensitive to bulky, electron-deficient motifs (e.g., kinases or proteases).

Synergy with Existing Scaffolds : Hybridizing the pyrimidoindole core with sulfanyl linkers (as in ) could unlock dual mechanisms of action.

Biological Activity

The compound 2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(3-methoxyphenyl)methyl]acetamide is a complex organic molecule that has garnered interest due to its potential biological activity. This article provides an overview of its biological properties, including antimicrobial and cytotoxic effects, along with relevant research findings and data tables.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

PropertyValue
Molecular FormulaC₁₉H₂₃N₅O₃
Molecular Weight357.41 g/mol
CAS NumberNot available

The compound features a pyrimidine ring fused with an indole structure and an oxadiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole ring have been shown to be effective against various bacterial strains. A study reported that derivatives with similar structural features demonstrated strong bactericidal effects against Staphylococcus aureus and other Gram-positive bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
3-Acetyl-1,3,4-OxadiazoleStaphylococcus aureus0.24 µg/mL
Norfloxacin-Oxadiazole HybridEscherichia coli0.24 µg/mL
Oxadiazole DerivativeEnterococcus faecalis0.48 µg/mL

These findings suggest that the oxadiazole component may contribute significantly to the antimicrobial efficacy of the compound.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies on L929 mouse fibroblast cells indicated that certain derivatives exhibited low cytotoxicity at concentrations up to 200 µM .

Table 2: Cytotoxic Effects on L929 Cells

CompoundConcentration (µM)Cell Viability (%)
Compound A10095
Compound B20080
Control (untreated)-100

The results suggest that while some compounds may induce cell death at higher concentrations, many maintain cell viability, indicating a favorable safety profile.

The mechanism through which these compounds exert their biological effects is still under investigation. Preliminary studies suggest that the oxadiazole moiety may interfere with microbial biofilm formation and influence gene expression related to virulence factors . This mechanism is critical in understanding how these compounds can be developed into effective antimicrobial agents.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study synthesized a series of oxadiazole derivatives and tested their effectiveness against MRSA strains. The results showed that some derivatives had lower MIC values than traditional antibiotics like ciprofloxacin, highlighting their potential as alternative treatments .
  • Cytotoxicity Profiling : Another research effort focused on evaluating the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The findings revealed that while some compounds were cytotoxic at high concentrations, others promoted cell viability in certain contexts .

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